

Application Notes and Protocols for the Analysis of (Z)-Tetrachlorvinphos-d6

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Compound of Interest

Compound Name: (Z)-Tetrachlorvinphos-d6

Cat. No.: B15557186

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These application notes provide detailed methodologies for the analysis of (Z)-Tetrachlorvinphos-d6, a deuterated internal standard for the organophosphate insecticide Tetrachlorvinphos. The protocols outlined below are intended for the quantification of Tetrachlorvinphos in various matrices, leveraging the stability and reliability of its isotopically labeled counterpart to ensure analytical accuracy. The primary analytical techniques covered are Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which are standard methods for pesticide residue analysis.

Introduction

(Z)-Tetrachlorvinphos-d6 is a stable isotope-labeled version of the insecticide Tetrachlorvinphos. In analytical chemistry, particularly for residue analysis, deuterated standards are invaluable for isotope dilution mass spectrometry. They serve as internal standards that closely mimic the chemical and physical properties of the target analyte ((Z)-Tetrachlorvinphos) throughout the entire analytical process, including extraction, cleanup, and instrumental analysis. This mimicry allows for the correction of matrix effects and variations in sample processing, leading to more accurate and precise quantification of the target compound.

Sample Preparation Protocols

The choice of sample preparation method is critical for achieving accurate and reproducible results. The two most common and effective methods for extracting pesticides like Tetrachlorvinphos from complex matrices are the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method and Solid-Phase Extraction (SPE).

QuEChERS Protocol for Food and Agricultural Samples

The QuEChERS method is widely adopted for multi-residue pesticide analysis in food matrices due to its simplicity, speed, and minimal solvent usage.

Experimental Protocol:

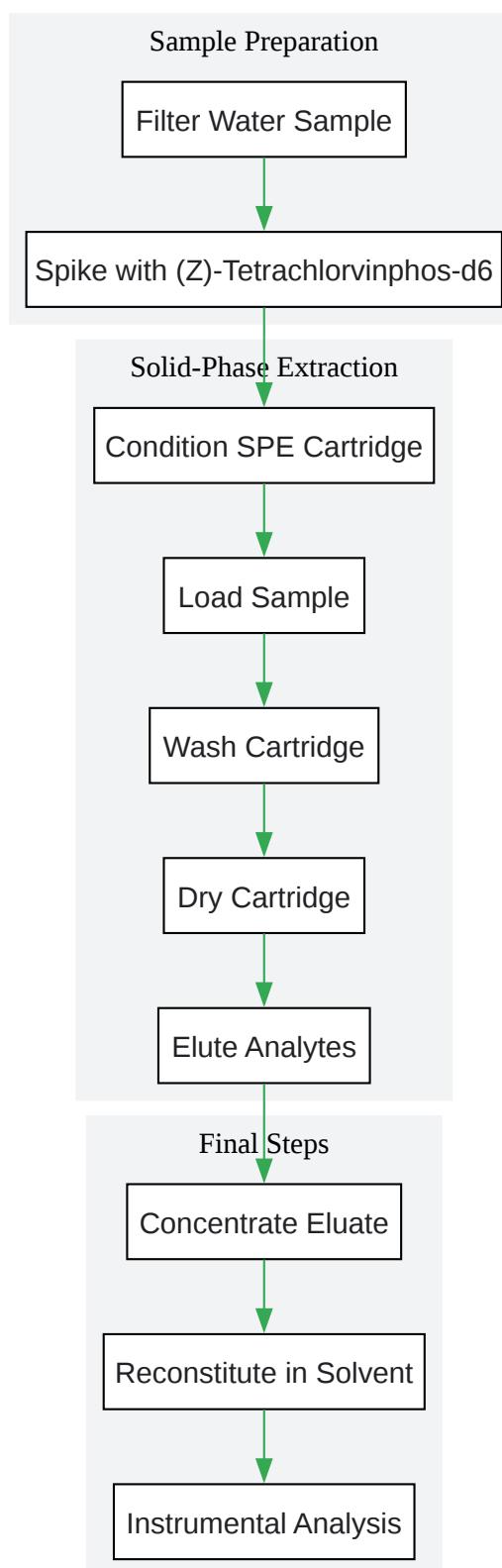
- Homogenization: Homogenize a representative portion of the sample (e.g., 10-15 g of fruit, vegetable, or soil) to a uniform consistency.
- Extraction:
 - Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
 - Add 10 mL of acetonitrile.
 - Spike the sample with an appropriate volume of a standard solution of (Z)-**Tetrachlorvinphos-d6**. The final concentration of the internal standard should be within the calibrated range of the instrument.
 - Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, and 0.5 g disodium citrate sesquihydrate).
 - Immediately shake the tube vigorously for 1 minute to ensure thorough mixing and prevent the formation of salt agglomerates.
 - Centrifuge the tube at ≥ 3000 rpm for 5 minutes.
- Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
 - Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL d-SPE cleanup tube containing a mixture of primary secondary amine (PSA) sorbent (to remove organic acids)

and anhydrous MgSO₄ (to remove residual water). For samples with high fat content, C18 sorbent may also be included.

- Vortex the tube for 30 seconds.
- Centrifuge at a high speed (e.g., 10,000 rpm) for 2 minutes.
- Final Extract Preparation:
 - Carefully collect the supernatant.
 - The extract is now ready for direct injection into the GC-MS/MS or LC-MS/MS system. If necessary, the extract can be filtered through a 0.22 µm syringe filter.

Logical Workflow for QuEChERS Sample Preparation



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